5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Overview
Description
5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, commonly known as CDN-1, is a synthetic compound with a wide range of applications in scientific research. This compound has been widely studied due to its unique properties, which make it a valuable tool for scientists.
Scientific Research Applications
Biological Activities and Therapeutic Applications
5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, as a derivative of the 1,8‐naphthyridine group, exhibits a spectrum of biological activities, making it a vital scaffold in therapeutic and medicinal research. Its diverse biological properties include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, these derivatives have shown promise in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Other notable activities include anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, epidermal growth factor receptor (EGFR) inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities. This wide array of biological activities underscores the therapeutic potential of 1,8‐naphthyridine derivatives, including this compound (Madaan et al., 2015) (Gurjar & Pal, 2018).
Environmental Presence and Implications
Polychlorinated naphthalenes (PCNs), which include compounds like this compound, have been recognized as environmental pollutants due to their toxicity, persistence, and potential for long-range environmental transport. Their presence in various ecosystems raises concerns due to their potential toxicity, mutagenicity, and carcinogenicity. Despite the scarcity of direct research on this compound, the broader category of PCNs has drawn attention for its environmental and health implications, necessitating continuous monitoring and further research into their impact (Domingo, 2004) (Agunbiade et al., 2020).
Properties
IUPAC Name |
5-chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h3-4H,1-2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVDHGPUIZYARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242467 | |
Record name | 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237535-79-3 | |
Record name | 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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